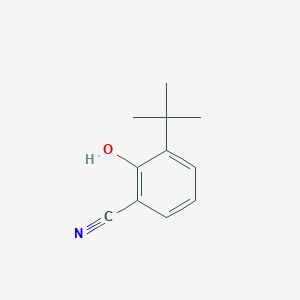

3-(tert-Butyl)-2-hydroxybenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of tert-butyl compounds involves complex reactions. For instance, the synthesis of non-covalent interactions in crystal structures of 6-R-2-alkoxy-, 2,3-di-, and 2,2,3-tri-tert-butylpyrrolo [1,2-b] [1,2,4]triazines involves nucleophilic replacement of an alkoxy group with t-BuLi . Another example is the synthesis of (3-(tert-butylperoxy)propyl)trimethoxysilane using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .Chemical Reactions Analysis

The chemical reactions involving tert-butyl compounds are complex and depend on various factors. For instance, the thermal hazard and decomposition behaviors of tert-butyl (2-ethylhexyl) monoperoxy carbonate have been investigated using simultaneous thermogravimetric analyzer .Physical And Chemical Properties Analysis

Tert-butyl compounds exhibit unique physical and chemical properties. For instance, the transition states in the solvolysis of tert-butyl chloride, bromide, and iodide are highly dipolar and are strong hydrogen bond acids and strong hydrogen bond bases .Scientific Research Applications

- The tert-butyl group, due to its unique reactivity pattern, plays a crucial role in various chemical transformations. Researchers have employed 3-(tert-Butyl)-2-hydroxybenzonitrile as a building block in synthetic routes, enabling the creation of more complex molecules. Its steric hindrance and stability make it an ideal candidate for diverse reactions .

- Enantiopure tert-butanesulfinamide, a derivative of 3-(tert-Butyl)-2-hydroxybenzonitrile, has gained attention. Researchers utilize it as a chiral auxiliary in asymmetric transformations. Its easy accessibility, diastereoselectivity, and recyclability make it valuable for large-scale reactions and drug synthesis .

- The tert-butyl group influences catalytic processes. For instance, manganese tungstate nanorods containing this moiety have been evaluated for the oxidation of olefins using tert-butyl hydroperoxide (TBHP) as an oxidant. Investigating its role in catalysis provides insights into its potential industrial applications .

Chemical Transformations

Chiral Sulfinamide Reagents

Catalysis and Oxidation Reactions

Safety and Hazards

Future Directions

The future research directions for tert-butyl compounds are vast. For instance, higher tert-Butyl glycerol ethers (tBGEs) are interesting glycerol derivatives that can be produced from tert-butyl alcohol (TBA) and glycerol using an acid catalyst . Another future direction is the use of Next Generation Risk Assessment (NGRA) method to test the hypothesis that BHT, a tert-butyl compound, is an endocrine disruptor .

properties

IUPAC Name |

3-tert-butyl-2-hydroxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,3)9-6-4-5-8(7-12)10(9)13/h4-6,13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBIUKNNKXWRNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(tert-Butyl)-2-hydroxybenzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 6-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-1,4-oxazepane-4-carboxylate](/img/structure/B2468054.png)

![3-(Tert-butyl)-2-phenylindeno[3,2-c]pyrazol-4-one](/img/structure/B2468060.png)

![[2-(3-Bromophenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2468069.png)

![7-methyl-1-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isochroman-3-carboxamide](/img/structure/B2468070.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-fluorobenzenesulfonamide](/img/structure/B2468077.png)